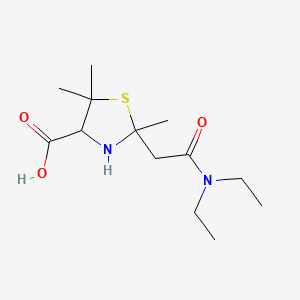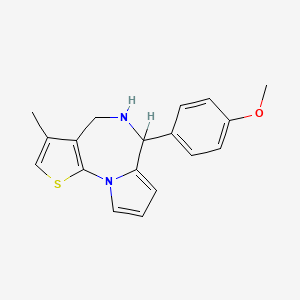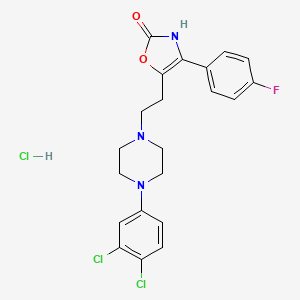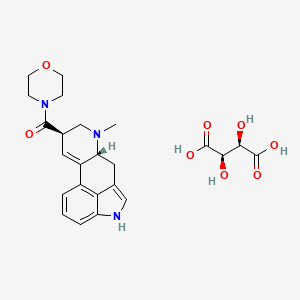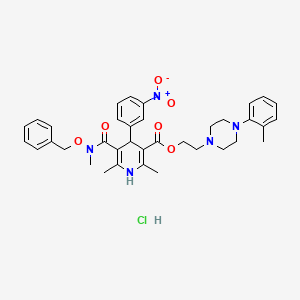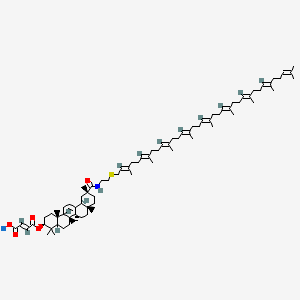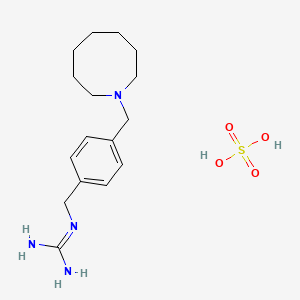
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperazine derivative with an appropriate isocyanate or carbamoyl chloride.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction using a phenol derivative.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl-: Similar structure with a different position of the hydroxy group.
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl-: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- is unique due to the specific positioning of the hydroxy group on the phenyl ring, which may influence its chemical reactivity and biological activity.
特性
CAS番号 |
80712-32-9 |
|---|---|
分子式 |
C15H22N4O3 |
分子量 |
306.36 g/mol |
IUPAC名 |
N-(dimethylcarbamoyl)-4-(3-hydroxyphenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H22N4O3/c1-16(2)14(21)17(3)15(22)19-9-7-18(8-10-19)12-5-4-6-13(20)11-12/h4-6,11,20H,7-10H2,1-3H3 |
InChIキー |
XWYWUWNAWYJGOA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


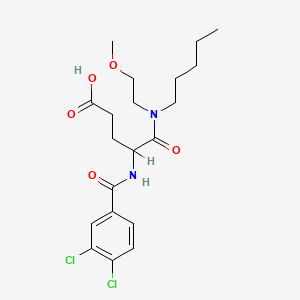
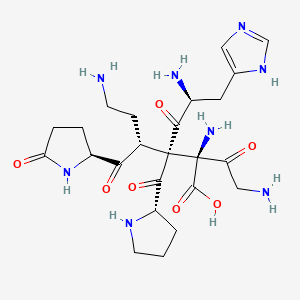
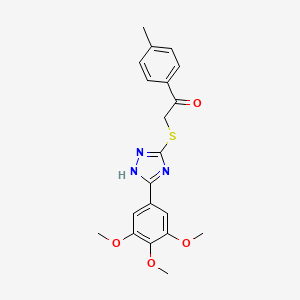
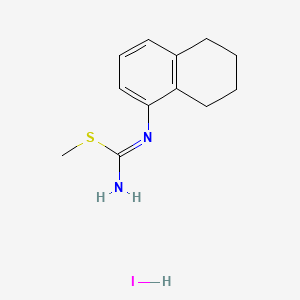
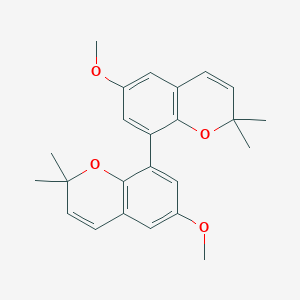
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12758056.png)
